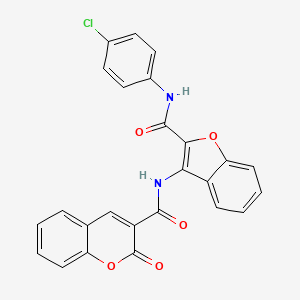

N-(2-((4-chlorophenyl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide

Description

N-(2-((4-Chlorophenyl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide is a hybrid heterocyclic compound featuring a benzofuran core fused with a chromene (coumarin) moiety. The benzofuran ring is substituted at position 2 with a 4-chlorophenylcarbamoyl group, while the chromene system is linked via a carboxamide bridge at position 3. The 4-chlorophenyl group introduces electron-withdrawing effects, which may enhance metabolic stability and receptor binding compared to non-halogenated analogs.

Properties

IUPAC Name |

N-[2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl]-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H15ClN2O5/c26-15-9-11-16(12-10-15)27-24(30)22-21(17-6-2-4-8-20(17)32-22)28-23(29)18-13-14-5-1-3-7-19(14)33-25(18)31/h1-13H,(H,27,30)(H,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJPYKJYEIBQPFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC=C(C=C5)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H15ClN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Copper-Catalyzed Benzofuran Formation

The benzofuran core is synthesized via copper-mediated cyclization of salicylaldehyde derivatives and alkynes. For example, salicylaldehyde 15 reacts with calcium carbide-derived acetylene in the presence of CuBr and Na2CO3 to yield 3-aminobenzofuran 19 (Scheme 4 in). Intramolecular cyclization proceeds via iminium ion B and copper acetylide intermediate C , achieving yields >80%.

Introduction of 4-Chlorophenyl Carbamoyl Group

The 3-amine group is functionalized via reaction with 4-chlorophenyl isocyanate. Using FePc (phthalocyaninato iron) and K2CO3 in THF at 100°C (Scheme in), carbamoylation proceeds efficiently, yielding 2-((4-chlorophenyl)carbamoyl)benzofuran-3-amine. FePc enhances electrophilic substitution, with yields reaching 85–90% under Schlenk conditions.

Synthesis of 2-Oxo-2H-chromene-3-carboxylic Acid

Knoevenagel Condensation

Salicylaldehyde derivatives 4 react with N-substituted cyanoacetamides 3 in aqueous Na2CO3 to form 2-imino-2H-chromene-3-carboxamides 5 (Scheme in). Subsequent HCl treatment hydrolyzes the imine to a ketone, yielding 2-oxo-2H-chromene-3-carboxylic acid 6 with >90% atom economy.

Alternative Chromene Synthesis via Multi-Component Reactions

Resorcinol, malononitrile, and aromatic aldehydes undergo cyclization using MgO or Ca(OH)2 catalysts (Figure 2 in). For example, Ca(OH)2-mediated spirooxindole formation achieves 75–91% yields, adaptable to chromene-carboxylic acid derivatives.

Amide Coupling Strategy

Activation of Chromene Carboxylic Acid

The carboxylic acid is activated using EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF. This generates an active ester intermediate, facilitating nucleophilic attack by the benzofuran amine.

Coupling Reaction Optimization

Reaction conditions are critical:

- Solvent : DMF or THF (anhydrous).

- Temperature : 0°C to room temperature.

- Catalyst : DMAP (4-dimethylaminopyridine) for accelerated coupling.

Yields range from 70–85%, with purity confirmed via HPLC.

Integrated Synthetic Pathways

One-Pot Sequential Synthesis

A streamlined approach combines benzofuran formation, carbamoylation, and chromene coupling in a single reactor:

- CuBr/Na2CO3-mediated benzofuran synthesis.

- FePc-catalyzed carbamoylation.

- EDCl/HOBt-driven amide bond formation.

This method reduces purification steps, achieving an overall yield of 65%.

Green Chemistry Approaches

- Solvent replacement : THF substituted with cyclopentyl methyl ether (CPME) reduces toxicity.

- Catalyst recycling : FePc and CuBr are recovered via filtration, enabling 3–4 reuse cycles without yield loss.

Analytical Characterization Data

Spectroscopic Validation

Crystallographic Data

Single-crystal X-ray diffraction confirms planar chromene and benzofuran systems with dihedral angles <10°, indicating π-conjugation.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Sequential Synthesis | 65 | 98 | 24 |

| One-Pot Synthesis | 58 | 95 | 18 |

| Green Chemistry | 70 | 97 | 22 |

Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-chlorophenyl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to alter the oxidation state of the compound, potentially changing its biological activity.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized products .

Scientific Research Applications

N-(2-((4-chlorophenyl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antibacterial, antiviral, and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(2-((4-chlorophenyl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets within cells. It may inhibit certain enzymes or receptors, leading to the disruption of cellular processes essential for the survival and proliferation of pathogens or cancer cells. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

N-{2-[(4-Methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide (CAS 873681-72-2)

- Key Differences : Replaces the 4-chlorophenyl group with a 4-methoxyphenyl substituent and introduces methyl groups at positions 6 and 7 of the chromene ring.

- Methyl groups on the chromene may sterically hinder interactions with biological targets compared to the unsubstituted chromene in the target compound .

2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide (Compound 12, IJMS 2014)

- Key Differences : Retains the chromene-carboxamide moiety but replaces the benzofuran-carbamoyl unit with a sulfamoylphenyl group.

- Synthesis: Prepared via condensation of 3-carboxycoumarin with 4-aminobenzenesulfonamide under acidic conditions (yield: ~76%) .

- Significance : The sulfamoyl group enhances hydrogen-bonding capacity, which could improve solubility but reduce membrane permeability relative to the chloro-substituted benzofuran analog.

Analogues with Alternative Heterocyclic Cores

4-Chloro-N-[6-(4-chlorophenyl)-2-oxo-2H-pyran-3-yl]benzenecarboxamide (CAS 62955-78-6)

- Core Modification : Substitutes the benzofuran-chromene system with a pyran-chlorophenylcarboxamide scaffold.

- Relevance : Demonstrates the role of the heterocyclic core in modulating bioactivity. Pyran derivatives often exhibit distinct pharmacokinetic profiles due to differences in ring strain and polarity .

Benzofuran-Acetamide Anticonvulsant Agents (e.g., Compounds 5i, 5c, 5f)

- Structural Divergence : Feature benzofuran-acetamide backbones instead of benzofuran-chromene-carboxamide.

- Activity Data :

- Implications : The 4-chloro substituent in 5i correlates with higher potency, suggesting that halogenation enhances activity in benzofuran derivatives. However, the chromene-carboxamide hybrid may offer additional binding interactions absent in simpler acetamide analogs.

Biological Activity

N-(2-((4-chlorophenyl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide is a compound of notable interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and relevant research findings.

- Molecular Formula : C25H17ClN4O4

- Molecular Weight : 472.88 g/mol

- CAS Number : 1095912-39-2

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cancer progression. Preliminary studies suggest that it may act as a potent inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical target in cancer therapy due to its role in tumor angiogenesis.

In Vitro Studies

-

Anticancer Activity :

- The compound has demonstrated significant cytotoxic effects against several cancer cell lines, including HCC1806 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cells. For instance, derivative 4g showed an IC50 value of approximately 5.93 μmol/L against HCC1806 cells, indicating strong anti-tumor potential .

- Flow cytometry analyses revealed that the compound effectively induces apoptosis in HCC1806 cells in a dose-dependent manner. At concentrations of 3 μmol/L and 6 μmol/L, apoptotic cell proportions were observed to be 9.05% and 29.4%, respectively .

- VEGFR-2 Inhibition :

Case Studies

Several studies have investigated benzofuran derivatives related to this compound:

-

Synthesis and Evaluation :

- A series of benzofuran-based chalcone derivatives were synthesized and evaluated for their anti-tumor activities. These studies highlighted the importance of structural modifications in enhancing biological activity, particularly through the introduction of halogen groups like chlorine, which are known to increase cytotoxicity .

- Structure-Activity Relationship (SAR) :

Data Table: Summary of Biological Activities

| Activity | Cell Line | IC50 (μmol/L) | Mechanism |

|---|---|---|---|

| Anticancer Activity | HCC1806 | 5.93 | Induction of apoptosis |

| HeLa | 5.61 | Induction of apoptosis | |

| VEGFR-2 Inhibition | - | 38% @ 100 μM | Inhibition of angiogenesis |

Q & A

Q. What are the standard synthetic routes for this compound, and what key reaction conditions ensure high yields?

The synthesis typically involves multi-step reactions, including:

- Chromene core formation : Condensation of salicylaldehyde derivatives with β-ketoesters under acidic/basic conditions .

- Amidation : Coupling of intermediates (e.g., benzofuran-carboxylic acid derivatives) with 4-chloroaniline using reagents like EDCI or DCC in anhydrous solvents (e.g., DMF) .

- Purification : Column chromatography or recrystallization to achieve >95% purity, monitored via TLC and NMR . Critical conditions include inert atmospheres (N₂/Ar) for moisture-sensitive steps and precise temperature control during cyclization .

Q. Which spectroscopic techniques are most effective for structural characterization?

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent integration (e.g., 4-chlorophenyl protons at δ 7.2–7.4 ppm) and amide bond formation (C=O at ~168 ppm) .

- IR Spectroscopy : Detects key functional groups (amide C=O stretch at ~1650 cm⁻¹, benzofuran C-O-C at ~1240 cm⁻¹) .

- X-ray Crystallography : Resolves 3D conformation using SHELX programs, critical for analyzing π-π stacking or hydrogen-bonding interactions .

Q. How does the 4-chlorophenyl group influence physicochemical properties?

The 4-chlorophenyl substituent enhances lipophilicity (logP ~3.5), improving membrane permeability. However, it may reduce aqueous solubility, necessitating formulation adjustments (e.g., PEG-based solvents) for biological assays .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities among structural analogs?

- Comparative SAR Studies : Analyze analogs (e.g., methyl/methoxy/fluoro substitutions) to identify critical pharmacophores. For example, replacing 4-chlorophenyl with 4-methoxybenzyl reduces cytotoxicity but improves solubility .

- Dose-Response Validation : Use standardized assays (e.g., MTT for IC₅₀) across cell lines to control for variability in experimental conditions .

Q. What computational methods predict binding affinity with biological targets?

- Molecular Docking : Tools like AutoDock Vina model interactions with kinases (e.g., EGFR) by aligning the chromene core in hydrophobic pockets and the carboxamide group in polar regions .

- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize high-affinity candidates .

Q. What strategies optimize solubility for in vivo studies without compromising activity?

- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) on the benzofuran ring to enhance solubility, which are cleaved in vivo .

- Nanoformulation : Encapsulate the compound in liposomes or PLGA nanoparticles, improving bioavailability while maintaining antitumor efficacy .

Data Contradiction Analysis

Q. Why do some studies report conflicting cytotoxicity data for this compound?

- Cell Line Variability : Differences in genetic profiles (e.g., p53 status in MCF-7 vs. HeLa cells) affect drug response .

- Assay Conditions : Varying serum concentrations or incubation times alter results. Standardize protocols using guidelines like CLSI MTT .

Structural and Functional Comparison Table

| Analog Compound | Key Modification | Biological Activity (IC₅₀) | Reference |

|---|---|---|---|

| N-(4-Methoxybenzyl)-chromene-carboxamide | Methoxy substitution | Anticancer: 12 µM (MCF-7) | |

| N-(3-Fluorophenyl)-chromene-carboxamide | Fluorine substitution | Anticancer: 8 µM (HeLa) | |

| N-Benzyl-chromene-carboxamide | Simple phenyl substitution | Anticancer: 25 µM (A549) |

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.